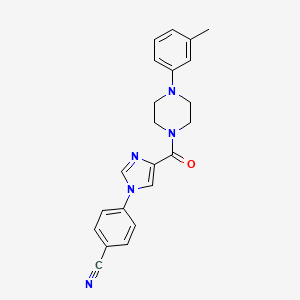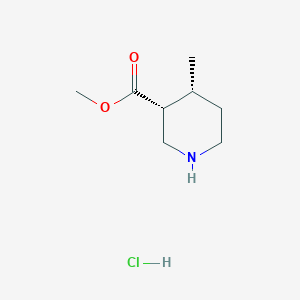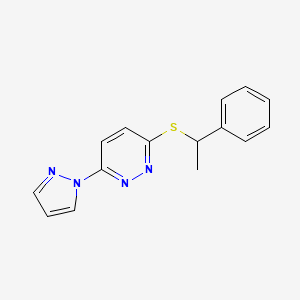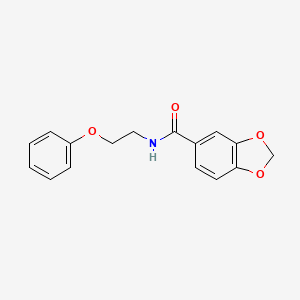![molecular formula C32H29N3O3 B2446484 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea CAS No. 1022510-56-0](/img/structure/B2446484.png)
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl group . This group is found in natural products from various organisms . Another component of the compound, the fluoren-2-yl group, is a polycyclic aromatic hydrocarbon that is often used in organic synthesis due to its stability and unique electronic properties.
Applications De Recherche Scientifique
Imaging Tumor Proliferation
One significant application of a related compound, 18F-ISO-1, is in the field of tumor imaging and cellular proliferation assessment. Dehdashti et al. (2013) conducted a human study to evaluate the safety, dosimetry, and feasibility of imaging tumor proliferation using PET scans with 18F-ISO-1 in patients with various cancers, including lymphoma, breast cancer, and head and neck cancer. The study revealed a significant correlation between tumor uptake of 18F-ISO-1 and the tumor proliferation marker Ki-67, suggesting the potential of this agent for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Urea Biosensors
A comprehensive review by Botewad et al. (2021) on urea biosensors highlights the importance of detecting and quantifying urea concentration in various fields, including healthcare, agriculture, and food preservation. The study emphasizes the critical role of urease enzyme in urea biosensors and discusses the use of various nanoparticles and materials for enzyme immobilization, indicating the potential applications of urea-based compounds in biosensor technology (Botewad et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Research by Squeo & Pasini (2020) on BODIPY-based materials, including urea derivatives, underscores their emerging application in the field of organic optoelectronics, particularly in OLEDs. The study provides an overview of the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as 'metal-free' infrared emitters in OLED devices (Squeo & Pasini, 2020).
Drug Design and Therapy
Jagtap et al. (2017) discussed the unique hydrogen-binding capabilities of ureas, highlighting their importance in drug-target interactions. The review provides insights into various urea derivatives as modulators of biological targets, confirming the significance of urea moiety in medicinal chemistry and its use as a structural motif in drug design (Jagtap et al., 2017).
Propriétés
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O3/c1-37-30-18-22-13-14-33-29(28(22)19-31(30)38-2)15-20-7-9-24(10-8-20)34-32(36)35-25-11-12-27-23(17-25)16-21-5-3-4-6-26(21)27/h3-12,17-19H,13-16H2,1-2H3,(H2,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYBRSJLHQAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(9H-fluoren-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2446404.png)
![4-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2446405.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B2446406.png)
![N-cyclohexyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2446407.png)
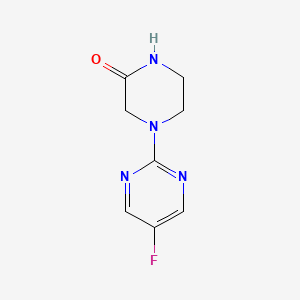
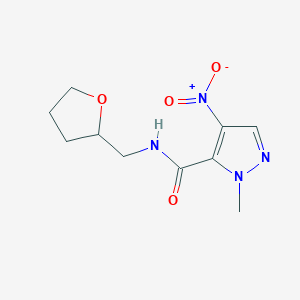
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2446415.png)
